molecular formula C9H8F3NO2 B1474134 Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate CAS No. 1810715-04-8

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No. B1474134
M. Wt: 219.16 g/mol
InChI Key: NRNPXRRCVOQOMJ-UHFFFAOYSA-N
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Description

“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1810715-04-8 . It has a molecular weight of 219.16 . The IUPAC name for this compound is methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate . .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F3NO2/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12/h2-3,5H,4H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Building Blocks for Heterocyclic Compounds : Methyl (5-oxopyrazol-3-yl)acetate has been used in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, serving as a building block for heterocyclic compounds (Prezent et al., 2016).
  • One-Pot Synthesis Applications : It's also involved in one-pot synthesis processes. For instance, 5-Methyl-2-(pyridin-3-yl)-4,5-dihydrooxazole and its analogs undergo lactonization to provide tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones, showing the compound's utility in efficient synthesis methods (Gómez-García et al., 2016).

Structural and Molecular Studies

  • Crystal Structure Characterization : The compound has been characterized by various spectroscopic techniques including NMR, IR, MS, and X-ray crystallography, which help in understanding its molecular structure and interactions (Mao et al., 2015).

Applications in Synthesizing Novel Compounds

  • Synthesis of Pyridine and Pyrimidine Derivatives : The compound has been utilized in the synthesis of pyridine and pyrimidine derivatives. This is significant for developing new chemical entities which could have potential applications in pharmaceuticals and agrochemicals (Morgentin et al., 2009).
  • Formation of Pyridylthiazoles : Its derivatives have been studied for their luminescent properties, making them potentially useful in the development of new materials for sensing and laser applications (Grummt et al., 2007).

Molecular Fragment Assembly

  • Creation of Indolizine Skeletons : Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate derivatives have been used in the oxidative cross-coupling/cyclization process to assemble diverse 3-(pyridin-2-yl)indolizines. This showcases its role in advanced synthetic chemistry for creating complex molecular structures (Wu et al., 2017).

Potential Applications in Organic Electronics

  • Electrophosphorescence : The compound's derivatives have been explored in the context of electrophosphorescence, particularly in the synthesis of iridium complexes, indicating its potential use in developing new materials for organic electronics and display technologies (Zhang et al., 2010).

Safety And Hazards

This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

methyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNPXRRCVOQOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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